7-Methoxy-2-methylquinolin-4-ol

Antimicrobial Antibiofilm Infectious Disease

CNS drug discovery programs frequently stall due to off-target MAO-A inhibition confounding target validation. 7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) resolves this with exceptional MAO-B selectivity (>1000-fold over MAO-A), enabling precise mechanistic studies. • Validated MAO-B inhibitor scaffold for Parkinson's and neurodegenerative disease research. • Reactive 4-hydroxyl group enables rapid conversion to 4-chloro intermediate, accelerating SAR library synthesis. • Reduced CYP3A4 inhibition risk (IC50 7.9 µM) compared to parent 2-methylquinolin-4-ol (IC50 4.7 µM) supports DDI liability mitigation in lead optimization. • Sourced at ≥95% purity with global shipping from stocked inventory.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 103624-90-4
Cat. No. B010254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylquinolin-4-ol
CAS103624-90-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
InChIKeyVXLZVELXYBOECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methylquinolin-4-ol: Quinolin-4-ol Scaffold for Drug Discovery


7-Methoxy-2-methylquinolin-4-ol is a substituted quinolin-4-ol (4-hydroxyquinoline) derivative, characterized by a methoxy group at the 7-position and a methyl group at the 2-position on the quinoline core [1]. This heterocyclic aromatic compound exists in equilibrium with its 4-oxo tautomer (7-methoxy-2-methyl-4(1H)-quinolinone) [2] and has a molecular weight of 189.21 g/mol [1]. It serves as a versatile building block for medicinal chemistry, particularly in the synthesis of compounds targeting cancer, infectious diseases, and inflammatory pathways [3].

Quinolin-4-ol scaffold for drug discovery and medicinal chemistry programs.
7-Methoxy group provides a functional handle for electronic and steric tuning.
Tautomeric equilibrium (4-hydroxy/4-oxo) influences target binding interactions.

Why Generic Quinolin-4-ol Analogs Cannot Substitute It


The 7-methoxy substituent on the quinoline scaffold is not a trivial modification; it fundamentally alters the compound's physicochemical properties and biological activity profile compared to unsubstituted or differently substituted analogs. Specifically, the 7-methoxy group significantly impacts the tautomeric equilibrium between the hydroxyquinoline and quinolone forms, a critical factor for target binding and pharmacological activity [1]. While structurally related compounds like 2-methylquinolin-4-ol (CAS 5660-24-2) or 6-ethoxy-2-methylquinolin-4-ol may share the same core scaffold, the absence of the 7-methoxy group, or its replacement with other substituents, leads to distinct activity spectra and potency profiles [2]. Therefore, generic substitution cannot be assumed without rigorous experimental validation, as the specific substitution pattern is a key determinant of biological function.

Tautomeric shift
7-Methoxy substitution alters the quinolinone/hydroxyquinoline equilibrium, which may shift target binding compared to unsubstituted analogs.
Divergent activity spectra
Analogs lacking the 7-methoxy group (e.g., 2-methylquinolin-4-ol) have shown different potency and selectivity profiles in reported assays.
Validation required
Generic substitution cannot be assumed without experimental confirmation of activity, as structure–activity relationships are not directly transferable.

Quantitative Evidence for Compound Selection


Antibacterial & Antibiofilm Activity of 7-Methoxyquinoline Derivatives

While direct data for 7-methoxy-2-methylquinolin-4-ol is limited, evidence from a closely related derivative, compound 3l (a 7-methoxyquinolin-4-yl amino sulfonamide), demonstrates the strong antimicrobial and antibiofilm potential conferred by the 7-methoxyquinoline moiety. Compound 3l exhibited potent activity against key uropathogens, with MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans [1]. The antibiofilm activity was also significant, achieving 94.60% biofilm inhibition against E. coli at 10.0 µg/mL [1]. This data strongly suggests that the 7-methoxy substitution pattern is a key structural feature for developing potent antimicrobial agents targeting urinary tract infections.

Antimicrobial Potential
Class-level
Derivative 3l: MIC 7.8 µg/mL (E. coli), 31.1 µg/mL (C. albicans); 94.6% biofilm inhibition at 10 µg/mL
Supports antimicrobial screening context
Class-level inference; direct data for parent compound limited
Antimicrobial Antibiofilm Infectious Disease

Synthetic Accessibility and Derivative Diversity

7-Methoxy-2-methylquinolin-4-ol is a versatile synthetic intermediate. Its synthesis is well-established, proceeding from readily available starting materials like m-anisidine and ethyl acetoacetate [1]. This synthetic accessibility, combined with multiple reactive sites (the 4-hydroxyl group and the aromatic ring), allows for efficient diversification. For instance, the 4-hydroxyl group can be easily converted to a 4-chloro derivative (4-chloro-7-methoxy-2-methylquinoline), a crucial intermediate for further functionalization, as demonstrated in the synthesis of the antimicrobial sulfonamide series 3(a–s) [2]. This contrasts with less substituted analogs (e.g., 2-methylquinolin-4-ol), which lack the methoxy handle for additional electronic and steric tuning.

Synthetic Accessibility
Class-level
4-OH → 4-Cl conversion enables nucleophilic substitution and library synthesis
Supports scaffold diversification workflow
Reported synthetic route; lab-scale conditions
Synthetic Chemistry Medicinal Chemistry Scaffold Modification

Metabolic Stability: CYP3A4 Interaction Profile

In vitro data indicates that 7-methoxy-2-methylquinolin-4-ol exhibits a moderate interaction with the major drug-metabolizing enzyme CYP3A4. It demonstrated an IC50 of 7.9 µM for the inhibition of human recombinant CYP3A4 [1]. This value provides a quantitative baseline for assessing potential drug-drug interaction risks. In comparison, the closely related analog 2-methylquinolin-4-ol (CAS 5660-24-2) shows a slightly more potent interaction with CYP3A4, with an IC50 of 4.7 µM [2], suggesting that the 7-methoxy substitution may attenuate CYP3A4 inhibition compared to the unsubstituted core. This difference could be meaningful when optimizing lead compounds for reduced metabolic liability.

CYP3A4 Inhibition
Cross-study comparable
IC50 7.9 µM (7-methoxy) vs 4.7 µM (2-methyl analog)
Reported CYP interaction context
~1.7-fold lower inhibition; fluorescent assay data
Drug Metabolism ADME Cytochrome P450

Selectivity Profile Against Monoamine Oxidases

The selectivity of 7-methoxy-2-methylquinolin-4-ol for off-target CNS enzymes has been investigated. It showed an IC50 of 100 nM for the inhibition of rat MAO-B [1], but importantly, it demonstrated no significant inhibition of MAO-A, with an IC50 > 100 µM [2]. This >1000-fold selectivity for MAO-B over MAO-A is a notable characteristic. This contrasts with many other quinoline-based MAO inhibitors which often lack this degree of subtype selectivity, making this compound a more precise tool for studying the specific role of MAO-B inhibition in neuroprotection or for developing treatments for disorders like Parkinson's disease where MAO-B is a key target.

MAO-B Selectivity
Head-to-head
MAO-B IC50 0.1 µM; MAO-A IC50 >100 µM; selectivity index >1000
Supports MAO-B isoform research context
Rat brain mitochondrial assay
Target Selectivity Monoamine Oxidase CNS Drug Discovery

Optimal Application Scenarios in R&D and Procurement


Scaffold for Novel Antimicrobial and Antibiofilm Agents

Based on the antimicrobial and antibiofilm potential demonstrated by 7-methoxyquinoline derivatives (Evidence Item 1), this compound is an ideal starting point for medicinal chemistry programs aimed at developing new treatments for drug-resistant bacterial and fungal infections, particularly those involving biofilm formation in the urinary tract [1]. The 7-methoxy substitution pattern is a key driver of this activity, making this specific analog a superior choice over unsubstituted quinolin-4-ols for this application.

Versatile Building Block for Efficient Library Synthesis

Due to its synthetic accessibility and the presence of a reactive 4-hydroxyl group for further derivatization (Evidence Item 2), this compound is highly suitable for the rapid generation of diverse compound libraries [1]. The ability to efficiently convert it to a 4-chloro intermediate enables straightforward coupling with a wide range of nucleophiles, accelerating structure-activity relationship (SAR) studies in early-stage drug discovery [2].

Selective Chemical Probe for MAO-B Research

Its exceptional selectivity for inhibiting MAO-B over MAO-A (selectivity index >1000) (Evidence Item 4) makes 7-methoxy-2-methylquinolin-4-ol a valuable and precise tool for neuroscientists studying MAO-B's role in neurodegeneration and for researchers seeking to validate MAO-B as a therapeutic target for CNS disorders [1]. This selectivity profile is a key advantage over many other quinoline-derived MAO inhibitors.

Lead Optimization for Improved Metabolic Stability

The comparative CYP3A4 inhibition data (Evidence Item 3) shows that the 7-methoxy derivative has a slightly better profile (IC50 = 7.9 µM) than the parent 2-methylquinolin-4-ol (IC50 = 4.7 µM) [1][2]. This positions the compound as a useful intermediate for lead optimization programs where reducing CYP3A4-mediated drug-drug interaction risk is a critical goal, providing a quantifiable advantage over a closely related analog.

Application
Selection Property
Validation Focus
Application: Antimicrobial & antibiofilm screening
Selection Property: 7-Methoxyquinoline scaffold derivatization
Validation Focus: MIC and biofilm inhibition endpoints
Application: Derivative library synthesis
Selection Property: Reactive 4-hydroxyl functional handle
Validation Focus: Synthetic route feasibility and diversification
Application: MAO-B isoform-selective studies
Selection Property: Reported >1000-fold MAO-B selectivity
Validation Focus: MAO-A counter-screen and off-target review
Application: CYP450 interaction lead optimization
Selection Property: Attenuated CYP3A4 inhibition profile
Validation Focus: Metabolic stability assay comparison

Technical Documentation Hub

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33 linked technical documents
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